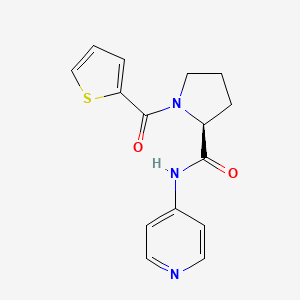![molecular formula C22H18FN3O3S B7551599 N-[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7551599.png)
N-[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]-2-methyl-5-methylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]-2-methyl-5-methylsulfonylbenzamide, commonly known as 'Compound X,' is a novel chemical compound that has gained significant attention in the scientific community. This compound belongs to the class of benzimidazole derivatives and has shown promise in various scientific research applications. In
作用機序
The mechanism of action of Compound X involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubule network required for cell division. This inhibition leads to the disruption of the cell cycle and induces apoptosis in cancer cells. Additionally, Compound X has been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
Compound X has been shown to have a significant impact on various biochemical and physiological processes. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6. Compound X has also been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
実験室実験の利点と制限
One of the major advantages of using Compound X in lab experiments is its high potency and selectivity. It has been found to exhibit anti-tumor activity at low concentrations, making it a promising candidate for cancer treatment. Additionally, its selectivity towards cancer cells makes it less toxic to normal cells, reducing the risk of side effects. However, one of the limitations of using Compound X is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Additionally, further studies are needed to explore the potential of Compound X in the treatment of other types of cancer and inflammatory diseases. Another area of research is the development of novel formulations that can improve the solubility and bioavailability of Compound X, making it more suitable for in vivo applications.
Conclusion
In conclusion, Compound X is a novel chemical compound that has shown promise in various scientific research applications. Its high potency and selectivity make it a promising candidate for cancer treatment, while its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to explore its full potential and develop more efficient methods for its synthesis and administration.
合成法
The synthesis of Compound X involves a multi-step process that starts with the reaction of 4-fluoroaniline with o-phenylenediamine to form 2-(4-fluorophenyl)-1H-benzimidazole. This intermediate is then reacted with 2-chloro-5-methylsulfonylbenzoic acid to obtain N-[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]-2-methyl-5-methylsulfonylbenzamide. The final product is obtained in good yield and purity through recrystallization.
科学的研究の応用
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, colon, and lung cancer. Compound X has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]-2-methyl-5-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-13-3-9-17(30(2,28)29)12-18(13)22(27)24-16-8-10-19-20(11-16)26-21(25-19)14-4-6-15(23)7-5-14/h3-12H,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMLXVLSDJPRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551535.png)
![4-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B7551536.png)
![N-[4-[2-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B7551540.png)
![N-[3-(butan-2-ylamino)-3-oxopropyl]-6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7551558.png)
![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[(3-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B7551561.png)
![4-(4-ethoxyphenyl)-4-oxo-N-[4-(propanoylamino)phenyl]butanamide](/img/structure/B7551568.png)
![N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7551584.png)
![1-(4-bromophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7551589.png)
![(2-hydroxy-4-propan-2-ylphenyl)-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7551592.png)
![6-[3-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551600.png)

![N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B7551611.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-(4-methoxyphenyl)pyrazole-3-carboxamide](/img/structure/B7551616.png)